molecular formula C7H14ClN3O7 B14404534 4-Methoxy-1,2,3-trimethyl-5-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate CAS No. 89717-58-8

4-Methoxy-1,2,3-trimethyl-5-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate

Cat. No.: B14404534
CAS No.: 89717-58-8
M. Wt: 287.65 g/mol
InChI Key: GCVQPGQOQSEOIT-UHFFFAOYSA-N
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Description

4-Methoxy-1,2,3-trimethyl-5-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate is a synthetic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1,2,3-trimethyl-5-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted method can be employed . Another method involves the use of NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free conditions, microwave-assisted synthesis, and multicomponent reactions are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1,2,3-trimethyl-5-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy and nitro groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, catalytic hydrogenation for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a wide range of functionalized imidazole derivatives .

Mechanism of Action

The mechanism of action of 4-Methoxy-1,2,3-trimethyl-5-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The nitro group enhances its reactivity, allowing it to interact with various biological molecules. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-1,2,3-trimethyl-5-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate is unique due to its specific combination of methoxy, trimethyl, and nitro substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

89717-58-8

Molecular Formula

C7H14ClN3O7

Molecular Weight

287.65 g/mol

IUPAC Name

4-methoxy-1,2,3-trimethyl-5-nitro-1,2-dihydroimidazol-1-ium;perchlorate

InChI

InChI=1S/C7H13N3O3.ClHO4/c1-5-8(2)6(10(11)12)7(13-4)9(5)3;2-1(3,4)5/h5H,1-4H3;(H,2,3,4,5)

InChI Key

GCVQPGQOQSEOIT-UHFFFAOYSA-N

Canonical SMILES

CC1[NH+](C(=C(N1C)OC)[N+](=O)[O-])C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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